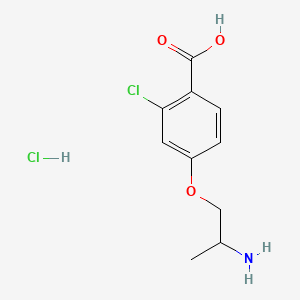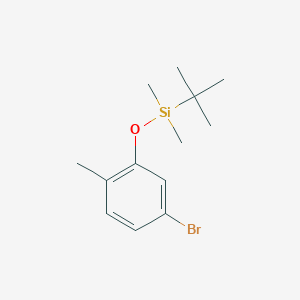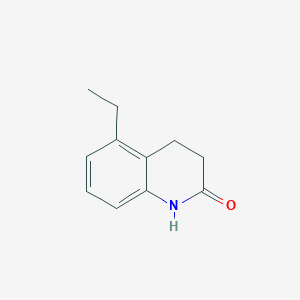![molecular formula C10H16O3 B13457576 Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-oxabicyclo[211]hexane-4-carboxylate is a bicyclic compound featuring a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions, particularly [2 + 2] cycloaddition reactions. These reactions are initiated by light and result in the formation of the bicyclic structure . The reaction conditions often include the use of specific wavelengths of light and appropriate solvents to facilitate the cycloaddition process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the photochemical synthesis process. This would require specialized equipment to ensure consistent light exposure and efficient reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler bicyclic structures.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, making it useful in studying enzyme mechanisms and developing pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its oxabicyclic structure, which imparts distinct chemical properties compared to its azabicyclic counterparts. This uniqueness makes it valuable for specific applications where the presence of an oxygen atom in the bicyclic ring is advantageous.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-9(2,3)13-8(11)10-4-7(5-10)12-6-10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
QFMPDTVNGDEXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C12CC(C1)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)

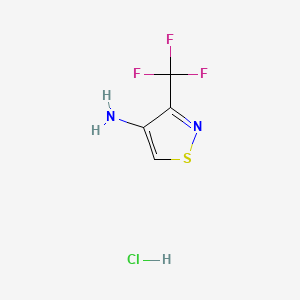
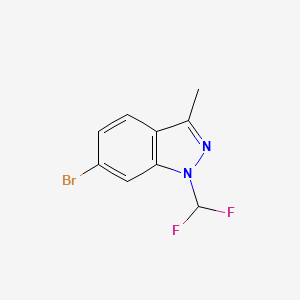

![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
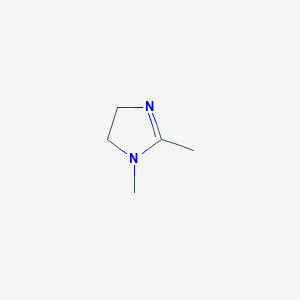

![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)

